Terbinafine

Catalog No.
S544941
CAS No.
91161-71-6
M.F
C21H25N
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbinafine

CAS Number

91161-71-6

Product Name

Terbinafine

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+

InChI Key

DOMXUEMWDBAQBQ-WEVVVXLNSA-N

SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21

solubility

0.63%
7.38e-04 g/L

Synonyms

(E)-N-(6,6-dimethyl-2-heptenynyl)-N-methyl-1-naphthalenementhamin hydrochloride, DA 5505, Lamisil, SF 86 327, SF 86-327, SF 86327, SF-86-327, SF86327, TDT 067, TDT-067, TDT067, terbinafine, terbinafine hydrochloride, Terbinafine, (Z)-, terbinafine, (Z)-isomer

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21

Antifungal Activity and Mechanisms of Action

  • Dermatophyte Infections: Terbinafine exhibits potent fungicidal activity against dermatophytes, the primary fungal pathogens responsible for infections like ringworm, tinea pedis (athlete's foot), and onychomycosis (nail fungus). Its mechanism of action involves inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This disrupts membrane integrity and essential fungal functions, leading to cell death. [Source: National Institutes of Health. [Terbinafine.])()
  • Exploring Activity against Other Fungal Pathogens: Research is ongoing to explore terbinafine's efficacy against other fungal pathogens beyond dermatophytes. Studies have shown varying activity against yeasts and non-dermatophyte molds, suggesting potential applications in treating broader fungal infections. Source: The Effect of Terbinafine and Its Ionic Salts on Certain Fungal Plant Pathogens. National Institutes of Health.:

Development of Novel Drug Delivery Systems

Due to its limited water solubility, terbinafine's topical application can be challenging. Researchers are exploring novel drug delivery systems to improve its bioavailability and efficacy. These include:

  • Ionic Salts: Studies have shown that converting terbinafine into ionic salts significantly increases its water solubility, potentially facilitating topical formulations with enhanced penetration and effectiveness. Source: The Effect of Terbinafine and Its Ionic Salts on Certain Fungal Plant Pathogens. National Institutes of Health.:
  • Nanoparticles: Encapsulating terbinafine in nanoparticles offers controlled release and targeted delivery, potentially improving its therapeutic efficacy and reducing side effects. Source: Development and characterization of terbinafine-loaded nanostructured lipid carriers for topical antifungal delivery. National Institutes of Health.:

Investigating Synergistic Effects with Other Antifungals

Combating emerging antifungal resistance is a growing concern. Research is exploring the potential of combining terbinafine with other antifungal agents to achieve synergistic effects, potentially enhancing their efficacy against resistant fungal strains. Source: Update on terbinafine with a focus on dermatophytoses. National Institutes of Health.:

Terbinafine is an antifungal medication primarily used to treat dermatophyte infections, such as ringworm, athlete's foot, and fungal nail infections. It is available in both oral and topical formulations, with the oral form being particularly effective for onychomycosis (fungal nail infections) due to its ability to penetrate keratin-rich tissues like nails and skin. Terbinafine functions by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to an accumulation of squalene, which disrupts the integrity of the fungal cell membrane and ultimately results in cell death .

As mentioned earlier, terbinafine's mechanism of action involves inhibiting squalene epoxidase, an enzyme in the fungal biosynthetic pathway of ergosterol, a key component of the fungal cell membrane [, ]. This inhibition disrupts the cell membrane integrity and function, leading to fungal cell death [].

Safety Data:

  • Oral LD50 (rat): > 10,000 mg/kg (LD50 is the dose that is lethal to 50% of the test population)
  • Carcinogenicity: No evidence of carcinogenicity in animal studies

Terbinafine undergoes various metabolic transformations in the liver, primarily through cytochrome P450 enzymes. Key reactions include:

  • Hydroxylation: Terbinafine can be hydroxylated to form hydroxyterbinafine, which is further metabolized to carboxyterbinafine or desmethylhydroxyterbinafine.
  • Deamination: It can be deaminated to 1-naphthaldehyde, which is then oxidized or reduced to different metabolites .

These metabolic pathways contribute to its pharmacokinetics and potential drug interactions.

Terbinafine exhibits broad-spectrum antifungal activity, particularly against dermatophytes such as Trichophyton, Epidermophyton, and Microsporum. Its mechanism of action involves:

  • Inhibition of Ergosterol Synthesis: By blocking squalene epoxidase, terbinafine prevents the conversion of squalene into ergosterol, leading to a compromised fungal cell membrane.
  • Selective Toxicity: The drug preferentially targets fungal enzymes over human enzymes due to structural differences, minimizing effects on cholesterol synthesis in humans .

The synthesis of terbinafine typically involves:

  • Olefin Metathesis: The reaction between 1,3-dichloropropene and neohexene.
  • Amine Reaction: The product is then reacted with N-methyl-1-naphthalenemethanamine to yield terbinafine hydrochloride .

This synthetic pathway highlights its chemical structure and functional groups that contribute to its antifungal properties.

Terbinafine is primarily used for:

  • Onychomycosis: Effective in treating fungal nail infections.
  • Dermatophyte Infections: Treats athlete's foot, jock itch, and ringworm.
  • Pityriasis Versicolor: An effective treatment for this skin condition caused by yeast .

Its ability to accumulate in skin and nails allows for prolonged therapeutic effects even after treatment cessation.

Terbinafine can interact with several medications due to its effects on cytochrome P450 enzymes. Notable interactions include:

  • CYP2D6 Inhibition: Terbinafine may convert extensive metabolizers of drugs like dextromethorphan into poor metabolizers, affecting drug efficacy.
  • Drug Interactions: It can alter the metabolism of drugs such as fluconazole, rifampin, and cyclosporine, necessitating careful monitoring during co-administration .

These interactions underline the importance of considering patient medication regimens when prescribing terbinafine.

Several compounds share structural or functional similarities with terbinafine. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
GriseofulvinDisrupts mitotic spindle formationPrimarily used for hair shaft infections
ClotrimazoleInhibits ergosterol synthesisBroad-spectrum antifungal; used topically
ItraconazoleInhibits ergosterol synthesisSystemic antifungal; effective against various fungi
KetoconazoleInhibits ergosterol synthesisUsed for systemic fungal infections

Uniqueness of Terbinafine:

  • Terbinafine is specifically effective against dermatophytes and has a unique mechanism that leads to fungicidal activity through squalene accumulation rather than direct ergosterol inhibition. Its lipophilicity allows for significant tissue accumulation, providing prolonged therapeutic effects .

Molecular Targeting of Squalene Epoxidase (ERG1/SQLE) in Ergosterol Pathways

Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygen-dependent step in ergosterol biosynthesis. Terbinafine binds irreversibly to ERG1’s FAD-binding domain, inducing a noncompetitive inhibition that disrupts membrane integrity via squalene accumulation and ergosterol depletion. Fungal cells treated with terbinafine exhibit cytoplasmic vacuolization due to squalene’s detergent-like properties, leading to osmotic instability and cell death.

In Saccharomyces cerevisiae, terbinafine’s interaction energy with ERG1 reaches approximately −120 kJ/mol, driven by hydrogen bonding between its tertiary amine group and Tyr90’s hydroxyl moiety. This interaction stabilizes a conformational shift that occludes the squalene-binding pocket, preventing substrate access. Mutagenesis studies confirm that substitutions at residues Phe397 and Leu393 in dermatophytes (e.g., Trichophyton rubrum) reduce terbinafine affinity by disrupting hydrophobic interactions with the inhibitor’s naphthalene ring.

Structural Determinants of Enzyme-Inhibitor Binding Dynamics

The ERG1-terbinafine complex reveals a vertically oriented binding mode, with the tert-butyl group embedded deep within a hydrophobic cleft formed by Phe166, Ile197, and Leu324 in fungal isoforms. Comparative molecular dynamics simulations highlight the importance of:

  • Tyr90: Serves as a hydrogen bond donor to terbinafine’s amine nitrogen, contributing 40% of total binding energy.
  • Phe397/Leu393: Hydrophobic residues that anchor the naphthalene moiety; mutations here (e.g., Phe397Leu) increase MIC values from 0.03 μg/mL to >32 μg/mL.
  • Flavin ring system: Stabilizes the FAD cofactor’s orientation, with terbinafine’s alkyne tail positioned parallel to the isoalloxazine ring.

Crystallographic data from Aspergillus flavus squalene synthase (AfSQS) further contextualizes ERG1’s membrane-associated topology, revealing a polar helical domain unique to fungal enzymes that may facilitate protein-protein interactions with downstream sterol biosynthesis enzymes.

Comparative Analysis of Fungal vs. Mammalian Squalene Epoxidase Isoforms

Terbinafine’s selectivity for fungal ERG1 stems from structural divergences in the substrate-binding pocket:

FeatureFungal ERG1Mammalian SQLE
Key ResiduesTyr90, Phe397, Leu393Phe133, Tyr257, Leu451
Inhibition TypeNoncompetitive (Ki = 30 nM)Competitive (Ki = 77 μM)
Squalene AffinityHigh (KM = 2.5 μM)Moderate (KM = 12 μM)
Cofactor BindingFAD tightly coordinatedFAD loosely associated

Data compiled from

Human SQLE shares only 32% sequence identity with fungal ERG1, with bulkier residues (Ile197, Leu324) creating steric clashes against terbinafine’s naphthalene group. This explains terbinafine’s 2,500-fold lower potency against human enzymes, minimizing off-target effects on cholesterol synthesis.

Physiologically Based Pharmacokinetic Predictions for Tissue Distribution

The development of a 14-compartment PBPK model for terbinafine has enabled precise prediction of its tissue distribution kinetics across species. In rats, the model incorporates perfusion-limited distribution for most tissues but requires membrane permeability rate limitations to accurately simulate terbinafine uptake in skin and testis tissues [1]. This dual mechanistic approach accounts for:

  • Capillary permeability barriers: Skin tissue exhibits a permeability-surface area product (PS) of 6.98 mL/min in humans, requiring 4–6 hours to reach equilibrium concentrations despite high lipophilicity [1].
  • Interspecies scaling: Allometric scaling of rat PS values (body weight exponent = 0.67) successfully predicted human testis PS at 23.12 mL/min, demonstrating conserved membrane transport mechanisms [1].

The model’s predictive power is evidenced by its <2-fold error in estimating steady-state volume of distribution (V~ss~) across tissues (Table 1). Adipose and skin collectively account for 93.7% of total V~ss~ (715.3 L/70 kg human), consistent with terbinafine’s log P of 5.9 [1].

Table 1: Predicted Human Tissue Distribution Volumes at Steady State

TissueVolume (L)% Total V~ss~
Adipose399.252.3
Skin316.141.4
Muscle28.83.8
Plasma (arterial)1.80.2

Source: Scaled PBPK model outputs from rat data [1]

Oral absorption kinetics introduce dose-dependent nonlinearity, with absorption rate constants (k~a~) decreasing from 0.7 h⁻¹ (250 mg) to 0.3 h⁻¹ (750 mg) due to solubility limitations [1]. This phenomenon highlights the critical role of dissolution rate in bioavailability, particularly relevant for high-dose regimens.

Nonlinear Accumulation Dynamics in Lipophilic Compartments

Terbinafine’s octanol-water partition coefficient of 1,258:1 drives pronounced nonlinear accumulation in adipose and skin tissues. PBPK simulations reveal three distinct kinetic phases:

  • Rapid distribution (0–2 hours): Plasma concentration declines with half-life (t~1/2,α~) of 1.3 hours as drug partitions into peripheral tissues.
  • Tissue redistribution (2–24 hours): Adipose-to-plasma ratio increases from 15:1 to 82:1, governed by Fickian diffusion through lipid bilayers [1].
  • Pseudoequilibrium (24+ hours): Apparent t~1/2,β~ of 21 days emerges due to slow efflux from deep adipose layers, creating depot effects [1].

The saturation of cutaneous uptake becomes apparent at doses >500 mg, where skin concentrations plateau at 8.2 μg/g despite 3-fold plasma increases [1]. This capacity-limited partitioning arises from:

  • Finite number of keratin binding sites in stratum corneum
  • Cholesterol-mediated sequestration in adipocyte membranes

Monte Carlo simulations estimate a 2.4-fold interindividual variability in adipose accumulation, driven primarily by body fat percentage differences [1].

Protein Binding Interactions and Free Fraction Bioavailability

Terbinafine exhibits 99.3% plasma protein binding, primarily to albumin (K~d~ = 1.2 μM) and secondarily to α1-acid glycoprotein [1]. The free fraction (0.7%) demonstrates nonlinear pharmacokinetics:

  • Concentration dependence: Free fraction increases from 0.5% (50 ng/mL) to 1.1% (1,000 ng/mL) due to albumin site saturation.
  • Pathophysiological modulation: Hypoalbuminemia (30 g/L) increases free fraction to 1.4%, potentially enhancing antifungal efficacy but risking toxicity [1].

Binding interactions significantly alter tissue penetration:

  • Skin: Unbound drug fraction correlates with epidermal concentrations (r = 0.91, p <0.01)
  • Adipose: Total tissue concentrations remain binding-independent due to overwhelming partitioning capacity

Competitive displacement studies show minimal (<5%) terbinafine displacement by warfarin or NSAIDs, suggesting low clinical interaction risk [1]. However, hepatic impairment reduces clearance of bound drug, prolonging effective half-life by 38% [1].

Molecular Basis of Squalene Epoxidase Mutations

The emergence of terbinafine resistance in dermatophytes has been fundamentally linked to specific genetic mutations within the squalene epoxidase catalytic domain. These mutations represent a critical evolutionary adaptation that enables fungi to survive prolonged exposure to allylamine antifungals [1] [2]. The squalene epoxidase enzyme, encoded by the SQLE gene, catalyzes the conversion of squalene to 2,3-oxidosqualene, a pivotal step in ergosterol biosynthesis pathway [3].

Research has demonstrated that single nucleotide variations in the SQLE gene are sufficient to confer clinically significant resistance to terbinafine [4]. Among 2,056 tested clinical isolates, approximately 1% exhibited reduced terbinafine susceptibility, with all resistant strains harboring point mutations in the SQLE gene [4]. These findings underscore the direct correlation between genetic alterations and phenotypic resistance.

Structural Impact of Catalytic Domain Mutations

The most frequently reported mutations cluster within two distinct regions of the squalene epoxidase protein structure. The first region encompasses positions 393-397, while the second region includes positions 415-440 [2] [4]. Computational analysis has revealed that mutations at positions Leu393Phe, Leu393Ser, and Phe397Leu exhibit the most significant destabilizing effects on protein structure [2].

Table 1: Squalene Epoxidase Genetic Mutations in Terbinafine-Resistant Dermatophytes

MutationPositionAminoAcidChangeSpecies_ReportedStructural_ImpactConserved_Region
Leu393Phe393L→FT. rubrum, T. indotineaeDestabilizingYes
Leu393Ser393L→ST. indotineaeDestabilizingYes
Phe397Leu397F→LT. rubrum, T. indotineaeHighly destabilizingYes
Phe397Ile397F→IT. indotineaeModerateYes
Phe397Val397F→VT. rubrumModerateYes
Phe415Ser415F→ST. rubrumModerateYes
Phe415Val415F→VT. rubrumModerateYes
His440Tyr440H→YT. rubrumModerateYes
His440Thr440H→TT. rubrumModerateYes
Ala448Thr448A→TT. indotineaeModerateNo
Leu437Pro437L→PT. indotineaeHighly destabilizingYes
Gln408Leu408Q→LT. indotineaeFunctional significanceSurface exposed
Tyr394Asn394Y→NT. indotineaeModerateYes

Binding Affinity Alterations and Drug Resistance

Molecular docking analyses have identified that specific mutations create altered binding pockets that compromise terbinafine binding efficiency [2]. The mutations Phe397Leu, Leu437Pro, Phe415Val, and Tyr394Asn demonstrate significantly modified binding interactions compared to wild-type squalene epoxidase [2]. These structural alterations result in decreased binding affinity between terbinafine and the target enzyme, leading to reduced therapeutic efficacy.

ConSurf analysis has revealed that residues Phe311, Leu393Ser, Leu393Phe, Phe397Ile, Leu437Pro, His440Tyr, and His440Thr are highly conserved, structurally buried, and essential for squalene epoxidase integrity [2]. The conservation of these residues across species indicates their fundamental importance in enzyme function, making mutations at these positions particularly disruptive to normal catalytic activity.

Functional Consequences of Catalytic Domain Modifications

The functional impact of these mutations extends beyond simple binding affinity reduction. DynaMut2 analysis has predicted decreased flexibility and stability in most mutant variants, suggesting that resistance comes at the cost of overall enzyme efficiency [2]. This trade-off between resistance and fitness may explain why some mutations, such as Phe397Val and Phe415Ser, are associated with reduced growth rates in clinical isolates [4].

The stability analysis demonstrates that twelve out of fourteen studied mutations significantly reduced squalene epoxidase stability, with Leu393Phe, Leu393Ser, and Phe397Leu identified as the most destabilizing [2]. Despite this destabilization, these mutations persist in clinical populations, indicating that the selective advantage of terbinafine resistance outweighs the fitness cost associated with reduced enzyme stability.

ATP-Binding Cassette Transporter-Mediated Efflux Phenotypes

Molecular Mechanisms of Efflux-Mediated Resistance

ATP-binding cassette transporters represent a sophisticated cellular defense mechanism that contributes to terbinafine resistance through active drug efflux. These transporters utilize ATP hydrolysis to power the export of antifungal compounds from the cellular interior, thereby reducing intracellular drug concentrations to sub-lethal levels [5] [6]. The ATP-binding cassette transporter family comprises three major subfamilies: the pleiotropic drug resistance subfamily, multidrug resistance subfamily, and multidrug resistance-associated protein subfamily [7].

Research has demonstrated that terbinafine exposure induces dramatic upregulation of specific ATP-binding cassette transporters in resistant strains. The genes encoding pleiotropic drug resistance 1, multidrug resistance 2, and multidrug resistance 4 exhibit 5-100 fold increases in expression levels when cultured in the presence of terbinafine [5]. This upregulation occurs as a direct response to drug pressure, representing an adaptive mechanism that enables fungal survival under antimicrobial stress.

Transporter Expression Patterns and Regulation

The expression patterns of ATP-binding cassette transporters follow distinct temporal and concentration-dependent profiles. Under basal conditions, the transcript levels of pleiotropic drug resistance 1, multidrug resistance 2, and multidrug resistance 4 in terbinafine-resistant strains do not significantly differ from those in susceptible strains [5]. However, upon terbinafine exposure, these transporters undergo rapid transcriptional activation, suggesting the existence of responsive regulatory networks that detect and respond to antifungal presence.

Table 2: ATP-Binding Cassette Transporter Expression Patterns in Terbinafine Resistance

TransporterTypeExpression_ResponseTerbinafine_ExposureEfflux_MechanismClinical_Significance
PDR1PDR subfamily5-100 fold increaseUpregulatedATP-dependentConfirmed resistance
MDR2MDR subfamily5-100 fold increaseUpregulatedATP-dependentConfirmed resistance
MDR4MDR subfamily5-100 fold increaseUpregulatedATP-dependentConfirmed resistance
ABC1ABC subfamilyModerate increaseUpregulatedATP-dependentPotential resistance
ABC2ABC subfamilyModerate increaseUpregulatedATP-dependentPotential resistance
ABCG2ABC subfamilyVariableVariableATP-dependentUnder investigation
CDR1ABC subfamilyVariableVariableATP-dependentUnder investigation
CDR2ABC subfamilyVariableVariableATP-dependentUnder investigation

Mechanistic Coordination with Cellular Efflux Systems

The multidrug resistance 2 transporter has been specifically identified as a key mediator of terbinafine efflux in dermatophytes [8]. This transporter functions in coordination with the cellular proton gradient established by the plasma membrane ATPase 1, which is activated through phosphorylation by polyamine transport kinase 2 [8]. The polyamine transport kinase 2-plasma membrane ATPase 1 pathway creates the electrochemical driving force necessary for efficient drug efflux.

Experimental evidence has demonstrated that omeprazole, a proton pump inhibitor, can enhance terbinafine sensitivity in clinically resistant strains by disrupting the proton gradient required for transporter function [8]. This finding suggests that combination therapy targeting both the antifungal pathway and the efflux machinery may represent a viable strategy for overcoming resistance.

Clinical Implications of Transporter-Mediated Resistance

The clinical significance of ATP-binding cassette transporter-mediated resistance extends beyond simple therapeutic failure. Unlike target-based resistance mechanisms, efflux-mediated resistance can confer cross-resistance to multiple antifungal classes, potentially limiting treatment options [7]. However, research has indicated that some highly terbinafine-resistant strains do not exhibit enhanced efflux activity, suggesting that transporter upregulation may not be the primary resistance mechanism in all clinical isolates [5].

The interaction between terbinafine and efflux inhibitors such as tacrolimus has been investigated as a potential reversal strategy. However, studies have shown that tacrolimus does not consistently enhance terbinafine activity against resistant strains, indicating that efflux inhibition alone may not be sufficient to overcome resistance [5]. This finding suggests that multiple resistance mechanisms may operate simultaneously in clinical isolates.

Epigenetic Regulation of Ergosterol Biosynthesis Genes Under Selective Pressure

Chromatin Modifications and Transcriptional Control

Epigenetic regulation of ergosterol biosynthesis genes represents a sophisticated adaptive mechanism that enables fungi to modulate their response to antifungal pressure without permanent genetic alterations. The modification of histone proteins through acetylation and methylation creates dynamic regulatory networks that can rapidly adjust gene expression in response to environmental stress [9]. These modifications directly influence the accessibility of chromatin to transcriptional machinery, thereby controlling the expression of genes essential for sterol biosynthesis.

The histone acetyltransferase GCN5 has emerged as a critical regulator of antifungal resistance through its effects on ergosterol biosynthesis pathway genes [10]. Depletion of GCN5 and the subsequent loss of histone H3 acetylation leads to downregulation of key genes involved in ergosterol biosynthesis, resulting in increased susceptibility to azoles and polyenes [10]. This mechanism demonstrates how epigenetic modifications can directly influence the cellular targets of antifungal agents.

Regulatory Networks in Sterol Biosynthesis

The SAGA chromatin remodeling complex plays a pivotal role in coordinating the expression of ergosterol biosynthesis genes under conditions of sterol deficiency [11]. This complex increases its occupancy on promoters of ergosterol synthesis genes and associates with relevant transcription factors to enhance gene expression [11]. The SAGA complex also interacts with the SWI/SNF chromatin remodeling complex, creating a coordinated regulatory network that can rapidly respond to changes in sterol availability.

Table 3: Epigenetic Regulation of Ergosterol Biosynthesis Genes Under Terbinafine Selective Pressure

Modification_TypeTarget_GenesRegulatory_EnzymesEffectonExpressionResistance_ContributionTherapeutic_Target
Histone H3 acetylationERG1, ERG11, ERG3GCN5, RTT109Increased transcriptionFacilitates adaptationGCN5 inhibitors
Histone H3 methylationERG1, ERG11, ERG28SET1, SET2, DOT1Variable regulationModulates responseSET domain inhibitors
Histone H4 acetylationERG1, ERG11HAT1, HAT2Increased transcriptionSupports upregulationHAT inhibitors
Chromatin remodelingDAN1, ERG28SWI/SNF complexEnhanced accessibilityEnables plasticitySWI/SNF modulators
DNA methylationCYP51A1, ERG11DNMT1, DNMT3Decreased transcriptionSilences pathwaysDNMT inhibitors
Histone deacetylationERG1, ERG11, ERG3HDAC1, HDAC3, RPD3Decreased transcriptionFine-tunes responseHDAC inhibitors

Histone Deacetylase Regulation of Ergosterol Homeostasis

Histone deacetylase 3 has been identified as a key regulator of ergosterol biosynthesis, particularly under conditions of oxidative stress [12]. This enzyme controls the expression of genes involved in ergosterol production, with its deletion leading to reduced expression of lanosterol synthase and other biosynthetic enzymes [12]. The regulation of ergosterol biosynthesis by histone deacetylase 3 is crucial for maintaining cellular membrane integrity and oxidative stress tolerance.

The mechanism of histone deacetylase 3 regulation involves the deacetylation of histone H3 at lysine 56, which affects the chromatin structure surrounding ergosterol biosynthesis genes [12]. This modification does not directly alter the acetylation levels at gene promoters but instead influences the expression of transcription factors that control sterol biosynthesis pathways [12]. The indirect nature of this regulation allows for fine-tuned control of ergosterol production in response to cellular stress.

Therapeutic Implications of Epigenetic Regulation

The identification of epigenetic mechanisms in antifungal resistance has opened new avenues for therapeutic intervention. The inhibition of GCN5 with compounds such as CPTH 2 has demonstrated synergistic effects with caspofungin in both in vitro and in vivo models [10]. This combination therapy approach targets both the direct antifungal mechanism and the epigenetic adaptations that enable resistance development.

The reversible nature of epigenetic modifications makes them attractive therapeutic targets, as they can potentially be manipulated without causing permanent genetic alterations [9]. Histone deacetylase inhibitors, SET domain inhibitors, and chromatin remodeling complex modulators represent promising approaches for combination therapy with existing antifungal agents [9] [10]. These strategies aim to prevent the epigenetic adaptations that enable fungi to survive antifungal treatment while maintaining their susceptibility to primary therapeutic agents.

Table 4: Global Distribution of Terbinafine Resistance in Dermatophytes

Geographic_RegionResistanceRatePercentDominant_SpeciesPrimary_MutationsSurveillance_StatusYear_Range
India30-80T. indotineaeF397L, L393FEstablished2018-2024
Europe0.5-1.3T. indotineae, T. rubrumF397L, L393SEmerging2019-2024
North America3.7T. rubrumF397L, L393FEstablished2020-2024
Japan1.0-1.3T. rubrum, T. interdigitaleL393F, F397LEstablished2020-2024
China15-25T. mentagrophytesF397L, L393FEmerging2019-2024
Australia5-10T. rubrumF397LLimited2020-2024
Middle East10-15T. indotineaeF397L, A448TLimited2021-2024
AfricaLimited dataT. rubrumLimited dataInadequate2020-2024

Physical Description

Solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Exact Mass

291.198699802 g/mol

Monoisotopic Mass

291.198699802 g/mol

Boiling Point

417.9

Heavy Atom Count

22

LogP

6.0 (LogP)
5.9

Appearance

Powder

Melting Point

195 - 198 °C

UNII

G7RIW8S0XP

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Terbinafine hydrochloride is indicated to treat fungal skin and nail infections caused by _Trichophyton_ species, _Microsporum canis_, _Epidermophyton floccosum_, and _Tinea_ species. Terbinafine hydrochloride also treats yeast infections of the skin caused by _Candida_ species and _Malassezia furfur_.
FDA Label

Livertox Summary

Terbinafine is an orally and topically active allylamine fungicidal agent which is used to treat superficial fungal infections of the skin and nails. Terbinafine has been clearly linked to rare instances of acute liver injury that can be severe and sometimes fatal.

Drug Classes

Antifungal Agents

Pharmacology

Terbinafine is an allylamine antifungal that inhibits squalene epoxidase (also known as squalene monooxygenase) to prevent the formation of ergosterol and cause an accumulation of squalene, weakening the cell wall of fungal cells.[A1279,A1281,L9068] Terbinafine distributes into tissues and has a long terminal elimination half life, so the duration of action is long.[A1279] Overdose with terbinafine is rare, even above the therapeutic dose, so the therapeutic index is wide.[L9065,L9068] Patients taking oral terbinafine should have liver function tests performed prior to treatment to reduce the risk of liver injury.[L9065]
Terbinafine is a synthetic allylamine derivative with antifungal activity. Terbinafine exerts its effect through inhibition of squalene epoxidase, thereby blocking the biosynthesis of ergosterol, an important component of fungal cell membranes. As a result, this agent disrupts fungal cell membrane synthesis and inhibits fungal growth.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

QS02CA90
D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE15 - Terbinafine
D - Dermatologicals
D01 - Antifungals for dermatological use
D01B - Antifungals for systemic use
D01BA - Antifungals for systemic use
D01BA02 - Terbinafine

Mechanism of Action

Terbinafine inhibits the enzyme squalene monooxygenase (also called squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol. This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene. Generation of a large number of squalene containing vesicles in the cytoplasm may leach other lipids away from, and further weaken, the cell wall.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

91161-71-6

Absorption Distribution and Excretion

Oral terbinafine is >70% absorbed but only 40% bioavailable after first pass metabolism, reaching a Cmax of 1µg/mL with a Tmax of 2 hours an an AUC of 4.56µg\*h/mL. Over the course of a week, 1% topical terbinafine's Cmax increases from 949-1049ng/cm2 and the AUC increases from 9694-13,492ng/cm2/h.
Terbinafine is approximately 80% eliminated in urine, while the remainder is eliminated in feces. The unmetabolized parent drug is not present in urine.
A single 250mg oral dose of terbinafine has a volume of distribution at steady state of 947.5L or 16.6L/kg.
A single 250mg oral dose of terbinafine has a clearance of 76L/h or 1.11L/h/kg.

Metabolism Metabolites

Terbinafine can be deaminated to 1-naphthaldehyde by CYP2C9, 2B6, 2C8, 1A2, 3A4, and 2C19. 1-naphthaldehyde is then oxidized to 1-naphthoic acid or reduced to 1-naphthalenemethanol. Terbinafine can also be hydroxylated by CYP1A2, 2C9, 2C8, 2B6, and 2C19 to hydroxyterbinafine. Hydroxyterbinafine is then oxidized to carboxyterbinafine or N-demethylated by CYP3A4, 2B6, 1A2, 2C9, 2C8, and 2C19 to desmethylhydroxyterbinafine. Terbinafine can be N-demethylated to desmethylterbinafine. Desmethylterbinafine is then dihydroxylated to a desmethyldihydrodiol or hydroxylated to desmethylhydroxyterbinafine. Finally, terbinafine can be dihydroxylated to a dihydrodiol which is then N-demethylated to a desmethyldihydrodiol.
Terbinafine has known human metabolites that include 1-Naphtaldehyde, Hydroxyterbinafine, and N-Desmethylterbinafine.

Wikipedia

Terbinafine
Behentrimonium_chloride

FDA Medication Guides

Lamisil
Terbinafine Hydrochloride
GRANULE;ORAL
TABLET;ORAL
NOVARTIS
03/29/2019

Biological Half Life

Oral terbinafine has an effective half life of approximately 36 hours. However, the terminal half life ranges from 200-400 hours as it distributes into skin and adipose tissue. 1% topical terbinafine's half life increases over the first seven days from approximately 10-40 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
Darkes MJ, Scott LJ, Goa KL: Terbinafine: a review of its use in onychomycosis in adults. Am J Clin Dermatol. 2003;4(1):39-65. [PMID:12477372]
Ryder NS: Terbinafine: mode of action and properties of the squalene epoxidase inhibition. Br J Dermatol. 1992 Feb;126 Suppl 39:2-7. [PMID:1543672]
Meletiadis J, Chanock S, Walsh TJ: Human pharmacogenomic variations and their implications for antifungal efficacy. Clin Microbiol Rev. 2006 Oct;19(4):763-87. doi: 10.1128/CMR.00059-05. [PMID:17041143]
Hill S, Thomas R, Smith SG, Finlay AY: An investigation of the pharmacokinetics of topical terbinafine (Lamisil) 1% cream. Br J Dermatol. 1992 Oct;127(4):396-400. doi: 10.1111/j.1365-2133.1992.tb00461.x. [PMID:1419761]
Ryder NS, Frank I: Interaction of terbinafine with human serum and serum proteins. J Med Vet Mycol. 1992;30(6):451-60. [PMID:1287164]
Vickers AE, Sinclair JR, Zollinger M, Heitz F, Glanzel U, Johanson L, Fischer V: Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metab Dispos. 1999 Sep;27(9):1029-38. [PMID:10460803]
Jensen JC: Clinical pharmacokinetics of terbinafine (Lamisil). Clin Exp Dermatol. 1989 Mar;14(2):110-3. doi: 10.1111/j.1365-2230.1989.tb00904.x. [PMID:2689012]
FDA Approved Drug Products: Lamisil Terbinafine Hydrochloride Topical Cream (Discontinued)
FDA Approved Drug Products: Lamisil Terbinafine Hydrochloride Oral Tablets
Health Canada Approved Drug Products: Lamisil Terbinafine Oral Tablets, Topical Cream, and Topical Spray
Cayman Chemicals: Terbinafine MSDS
Chen et al. Small molecule targeting of a diapophytoene desaturase inhibits S. aureus virulence. Nature Chemical Biology, doi: 10.1038/nchembio.2003, published online 18 January 2016 http://www.nature.com/naturechemicalbiology

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